molecular formula C19H20N2O2 B5739233 N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B5739233
M. Wt: 308.4 g/mol
InChI Key: SNZNYLKSCQKCND-UHFFFAOYSA-N
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Description

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide is an organic compound with a unique structure that combines a cyclopentylideneamino group with a hydroxy-diphenylacetamide moiety

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZNYLKSCQKCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of cyclopentanone with 2-hydroxy-2,2-diphenylacetamide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylideneamino)-2-hydroxy-2,2-diphenylacetamide
  • N-(cyclopropylideneamino)-2-hydroxy-2,2-diphenylacetamide
  • N-(cyclobutylideneamino)-2-hydroxy-2,2-diphenylacetamide

Uniqueness

N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide is unique due to its specific cyclopentylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it may exhibit different reactivity and biological activity compared to its analogs.

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